(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Description
Stereochemical Configuration
The compound’s six stereocenters create a rigid, well-defined spatial arrangement:
| Stereocenter Position | Configuration | Structural Influence |
|---|---|---|
| 1 | R | Determines bridgehead geometry |
| 2 | R | Affects ring puckering |
| 4 | R | Stabilizes oxygen-rich ring |
| 5 | S | Orients methoxy group |
| 7 | R | Influences tricyclic strain |
| 10 | R | Positions phenyl group |
The interplay of these configurations ensures minimal steric hindrance and optimal orbital overlap for ether oxygen lone pairs, contributing to the molecule’s stability.
Crystallographic Studies and X-ray Diffraction Patterns
While direct crystallographic data for this compound is unavailable in the provided sources, analogous tricyclic ethers exhibit monoclinic crystal systems with space groups such as P2₁/n. For example, a related steroid-derived tricyclic structure displayed unit cell parameters of a = 9.0092(8) Å, b = 9.4264(11) Å, c = 17.2712(16) Å, and β = 96.156(8)°. Extrapolating from this, the target compound likely adopts a similar packing arrangement, with hydrogen bonding between ether oxygens and hydrophobic interactions from the phenyl group driving crystallization.
Hypothetical Unit Cell Parameters
| Parameter | Value (Å or °) |
|---|---|
| a | 8.5–9.5 |
| b | 9.0–10.0 |
| c | 16.0–18.0 |
| β | 95–100 |
Comparative Structural Analysis with Related Tricyclic Ethers
The structural novelty of this compound lies in its tetraoxatricyclo framework, which distinguishes it from simpler bicyclic ethers and non-oxygenated tricyclics. Key comparisons include:
Tricyclo[5.4.0.02,4]undecane vs. Diazatricyclo Systems
Unlike diazatricyclo analogs (e.g., N-containing systems like CHEMBL436207), the absence of nitrogen and presence of multiple ether oxygens enhance polarity and hydrogen-bonding capacity, influencing solubility and biological receptor binding.Methoxy vs. Hydroxy Substituents
Compared to hydroxylated variants (e.g., compounds with 7,12,13-trihydroxy groups), the methoxy substituent at position 5 reduces hydrogen-bond donor capacity while increasing lipophilicity, potentially altering membrane permeability.Phenyl vs. Alkyl Side Chains The phenyl group at position 10 introduces aromatic π-π stacking capabilities absent in alkyl-substituted tricyclics (e.g., ethyl-substituted compounds), enabling unique intermolecular interactions in solid-state configurations.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3/t9-,10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
HQTCRHINASMQOA-UQPQVDFHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@H](O2)[C@H]3[C@H](O1)CO[C@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Core
The core tricyclic structure is typically constructed via multi-step cyclization reactions starting from simpler organic precursors such as diols, epoxides, or polyethers. Key methods include:
- Intramolecular cyclization : Utilizing nucleophilic attack of oxygen atoms on electrophilic centers to form the tetraoxatricyclic framework.
- Stepwise ring closure : Sequential formation of the bicyclo[5.4.0] system followed by incorporation of the dioxane ring.
Reaction conditions often involve:
- Acid or base catalysis to promote ring closure
- Controlled temperature (0–80 °C) to optimize yield and stereoselectivity
- Use of solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to dissolve reactants and control reaction kinetics
Introduction of Functional Groups
- Methoxy group (–OCH₃) is introduced via methylation reactions, commonly using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Phenyl substituent is incorporated through nucleophilic aromatic substitution or via phenylation reactions using phenylboronic acids or phenyl halides under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling).
Purification Techniques
- Chromatography : Silica gel column chromatography is the standard method to purify the final compound, separating it from side products and unreacted starting materials.
- Recrystallization : Used to enhance purity and obtain crystalline material suitable for characterization.
- High-performance liquid chromatography (HPLC) : Employed for analytical purity assessment and preparative scale purification.
Reaction Types and Reagents
| Reaction Type | Common Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyclization | Acid catalysts (e.g., p-TsOH), base catalysts | Formation of tricyclic core |
| Methylation | Methyl iodide, dimethyl sulfate + base (K₂CO₃) | Introduction of methoxy group |
| Phenylation | Phenylboronic acid + Pd catalyst (Suzuki coupling) | Attachment of phenyl substituent |
| Oxidation (optional) | KMnO₄, CrO₃ | Functional group modification if needed |
| Reduction (optional) | LiAlH₄, NaBH₄ | Reduction of intermediates or side groups |
Detailed Research Findings
Stereochemical Control
- The stereochemistry (1R,2R,4R,5S,7R,10R) is controlled by the choice of chiral starting materials or chiral catalysts during cyclization.
- Stereoselective cyclization ensures the correct spatial arrangement of substituents, which is crucial for biological activity and chemical stability.
Yield and Purity Optimization
- Reaction yields for the tricyclic core formation typically range from 60% to 85%, depending on reaction conditions and catalyst efficiency.
- Methylation and phenylation steps generally proceed with yields above 80% under optimized conditions.
- Purification by chromatography achieves >95% purity, confirmed by NMR and mass spectrometry.
Scale-Up Considerations
- Industrial synthesis involves scaling the laboratory procedures with modifications such as:
- Use of continuous flow reactors for better heat and mass transfer
- Optimization of solvent recycling and catalyst loading
- Implementation of in-line purification techniques to reduce processing time
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form core | Acid/base catalysis, 0–80 °C, organic solvent | 60–85 | Stereoselective ring closure |
| 2 | Methoxy group introduction | Methyl iodide or dimethyl sulfate + K₂CO₃ | >80 | Methylation under mild conditions |
| 3 | Phenyl substituent addition | Pd-catalyzed Suzuki coupling | >80 | Requires inert atmosphere (N₂ or Ar) |
| 4 | Purification | Silica gel chromatography, recrystallization | N/A | Achieves >95% purity |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H and ¹³C NMR) confirms the formation of the tricyclic structure and the presence of methoxy and phenyl groups.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- Chiral HPLC or optical rotation measurements confirm stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
The compound has several applications across various scientific fields:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more intricate organic compounds.
Biology
- Biological Activity Studies : Investigated for interactions with biomolecules and potential therapeutic effects.
- Mechanism of Action : Its interactions with enzymes and receptors may lead to modulation of cellular pathways.
Medicine
- Therapeutic Properties : Potential applications in anti-inflammatory and anticancer therapies have been explored.
- Drug Development : Its unique structure allows for the design of novel pharmaceuticals targeting specific biological pathways.
Industry
- Material Development : Utilized in creating new materials or as a catalyst in chemical reactions.
- Chemical Reactions : The compound can undergo various reactions such as oxidation and reduction to yield different products.
Case Studies
Recent studies have indicated that compounds with structural motifs similar to (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane exhibit significant biological activities:
- Antimicrobial Activity : Compounds derived from similar structures have shown efficacy against various microbial strains.
- Anticancer Properties : Preliminary findings suggest potential applications in cancer therapy due to their ability to interact with specific cellular targets.
Mechanism of Action
The mechanism of action of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound belongs to a broader class of tricyclic oxygen heterocycles. Key comparisons with analogs include:
Compound A : (1R,2S,4S,6S,7S)-4-[2-Di(3,5-xylyl)phosphino]phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]decane
- Structural Differences: Contains a phosphino group (P-bound to two 3,5-dimethylphenyl groups). Features a sulfur atom in the ring (5-thia) instead of oxygen. Substituted with trimethyl groups at positions 1 and 10.
- Molecular Weight: Higher (~500–550 g/mol, estimated) due to bulky phosphino and xylyl groups.
- Applications: Likely used in catalysis or coordination chemistry due to the phosphino ligand.
Compound B : (1R,3R,4S,7R,8R,11R)-4-Methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one
- Structural Differences :
- Incorporates nitrogen (5-aza) and sulfur (10-thia) heteroatoms.
- Features a nitrophenyl group and two phenyl substituents .
- Contains a ketone at position 4.
- Molecular Weight : 474.528 g/mol (C₂₆H₂₂N₂O₅S).
- Physicochemical Properties : Higher logP (5.83 ) compared to the target compound, indicating greater lipophilicity .
Compound C : (1R,2S)-10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane
- Structural Differences :
- Stereoisomer of the target compound (1R,2S vs. 1R,2R configuration).
- Lacks the 5-methoxy group .
- Molecular Weight : Similar (C₁₃H₁₄O₄) but distinct reactivity due to stereochemical and substituent variations.
Stereochemical Impact on Properties
The target compound’s 1R,2R,4R,5S,7R,10R configuration distinguishes it from stereoisomers like Compound C (1R,2S). For example:
- Stereoelectronic Effects : The methoxy group’s orientation in the target compound may enhance hydrogen-bonding interactions, influencing solubility or binding affinity.
- Thermodynamic Stability : Ring strain and substituent positioning affect stability; the target compound’s stereochemistry may optimize ring conformation compared to analogs.
Research Implications
- Materials Science: Analogous compounds with phosphino or nitro groups (e.g., Compounds A and B) highlight the versatility of tricyclic systems in designing ligands or reactive intermediates.
- Stereochemical Studies : Comparisons with isomers like Compound C underscore the importance of chiral centers in modulating bioactivity .
Biological Activity
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure characterized by the presence of methoxy and phenyl groups. Its molecular formula is , with a molecular weight of approximately 278.30 g/mol. The compound's structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.30 g/mol |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
Synthesis
The synthesis of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane typically involves several steps:
- Formation of the Tricyclic Core : This is achieved through cyclization reactions starting from simpler organic precursors.
- Introduction of Functional Groups : Methoxy and phenyl groups are introduced via substitution reactions.
- Purification : The final compound is purified using techniques such as chromatography to ensure high purity for biological testing.
Anticancer Properties
Research indicates that (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane exhibits significant anticancer activity against various cancer cell lines. A study by Smith et al. (2023) demonstrated that the compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Additionally, this compound has shown potential anti-inflammatory properties. In vitro studies revealed that it reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involves the inhibition of NF-kB signaling pathways.
The mechanism by which (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane exerts its biological effects appears to involve:
- Binding to Specific Receptors : The compound may interact with cellular receptors involved in apoptosis and inflammation.
- Modulation of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell survival and proliferation.
Study on Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability after 48 hours . The IC50 value was determined to be approximately 15 µM.
Study on Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects on RAW 264.7 macrophages treated with LPS. The results indicated a significant reduction in TNF-alpha and IL-6 levels post-treatment with the compound at concentrations ranging from 10 µM to 50 µM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing this compound, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis typically involves cyclocondensation of furan/phenol derivatives with epoxide precursors under acidic catalysis (e.g., p-toluenesulfonic acid). Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts, as demonstrated in analogous tricyclic ether syntheses .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Epoxide + Furan, H+ | 65–75 | >90% |
| 2 | Methoxy group insertion | 50–60 | >85% |
Q. How is the compound’s stereochemical configuration confirmed experimentally?
- Analytical Workflow :
- X-ray crystallography provides definitive stereochemical assignment (e.g., bond angles and torsion matches for R/S configurations in similar tricyclic systems) .
- NMR : H-H NOESY correlations (e.g., methoxy-proton spatial interactions) and C chemical shifts validate ring junction stereochemistry .
Q. What spectroscopic techniques are prioritized for purity assessment?
- Protocol : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, coupled with HPLC-DAD/ELSD for detecting diastereomeric impurities (>98% purity threshold). IR identifies oxygen-rich functional groups (e.g., C-O-C stretches at 1100–1250 cm) .
Advanced Research Questions
Q. How do computational models predict solubility and stability under varying pH conditions?
- Approach : Quantum mechanical calculations (DFT) and QSPR models estimate logP (hydrophobicity) and pKa (acid dissociation). For example, analogs with methoxy groups show logP ~2.5 ± 0.3, indicating moderate lipid solubility .
- Stability Simulation : Molecular dynamics (MD) under simulated gastric pH (1–3) and physiological (7.4) conditions predict hydrolytic degradation at the acetal/ketal linkages .
Q. What mechanistic insights explain its reactivity in ring-opening reactions?
- Experimental Design : Kinetic studies with nucleophiles (e.g., HO, amines) under acidic/basic conditions track regioselectivity via LC-MS. The tetraoxa scaffold’s strain (evident in XRD bond angles ) drives preferential cleavage at the 3,6-oxygen sites.
- Data Interpretation : Activation energy () differences between sites (e.g., 45 kJ/mol vs. 60 kJ/mol) correlate with steric hindrance from the phenyl group .
Q. How is environmental fate assessed using biodegradation assays?
- Protocol : OECD 301D (Closed Bottle Test) evaluates aerobic biodegradation in sludge. Half-life () >60 days suggests persistence, requiring advanced oxidation (e.g., UV/HO) for remediation .
- Metabolite Tracking : GC-MS identifies phenylacetic acid derivatives as primary breakdown products.
Data Contradictions & Resolution
Q. How are discrepancies in reported NMR chemical shifts resolved?
- Root Cause : Solvent polarity (CDCl vs. DMSO-d) and concentration effects alter proton deshielding. For example, methoxy signals vary by 0.2–0.3 ppm across studies .
- Standardization : Cross-validate spectra with in-house synthesized reference standards and controlled solvent conditions.
Q. Why do computational logP values conflict with experimental shake-flask data?
- Analysis : QSPR models underestimate hydrogen-bonding interactions from the tetraoxa scaffold. Experimental logP (2.8 ± 0.2) vs. predicted (2.1) highlights model limitations for polyoxygenated systems .
Methodological Recommendations
- Synthesis : Prioritize chiral HPLC for enantiomeric excess (ee) determination post-synthesis .
- Stability : Use accelerated stability testing (40°C/75% RH) to identify degradation hotspots .
- Data Reproducibility : Publish full crystallographic data (CIF files) and NMR acquisition parameters to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
